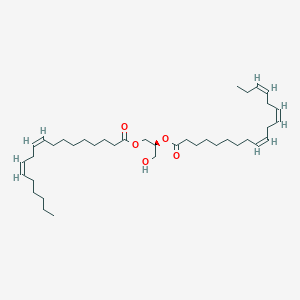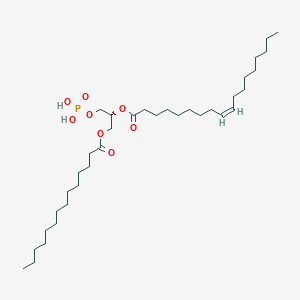
1-tetradecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-myristoyl-2-oleoyl-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycerol 3-phosphate in which the acyl substituents at positions 1 and 2 are specified as myristoyl and oleoyl respectively. It is a 1,2-diacyl-sn-glycerol 3-phosphate and a tetradecanoate ester. It derives from an oleic acid. It is a conjugate acid of a 1-myristoyl-2-oleoyl-sn-glycero-3-phosphate(2-).
Scientific Research Applications
Asthma Diagnosis
A study by Tian et al. (2017) employed ultra-high-performance liquid chromatography coupled to quadruple time-of-flight mass spectrometry (UHPLC-QTOF/MS) to compare sputum metabolome profiles between asthma patients and healthy controls. One of the identified metabolites contributing to this differentiation was 1-tetradecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphate, indicating its potential role in the early diagnosis and risk prediction of asthma. This metabolite was mainly involved in glycerophospholipid metabolism, suggesting its significance in asthma pathophysiology (Tian et al., 2017).
Membrane Interactions
Huang et al. (2013) focused on the interactions of small molecules with lipid membranes, using a label-free sensing platform based on pH modulation. The study noted the presence of this compound in lipid bilayers and its role in influencing membrane interactions. These findings have implications for understanding membrane dynamics and the potential screening of drug-lipid interactions (Huang et al., 2013).
Lipid Biosynthesis
Singer et al. (2016) highlighted the role of this compound in glycerolipid biosynthesis. The study on Arabidopsis glycerol-3-phosphate acyltransferase 9 (GPAT9) showed its involvement in the biosynthesis of intracellular glycerolipids in seeds, developing leaves, and pollen grains. This lipid plays a crucial role in plant development and lipid metabolism (Singer et al., 2016).
Lipid Stability and Fluidity
Liu et al. (2013) explored the influence of lipid structures on the physical properties of bilayers. They studied mono- and bilayers containing this compound, among other lipids. The research found that the presence of both saturated and unsaturated lipids like this compound can significantly modulate the stability, fluidity, and biological properties of cell membranes (Liu et al., 2013).
properties
Molecular Formula |
C35H67O8P |
|---|---|
Molecular Weight |
646.9 g/mol |
IUPAC Name |
[(2R)-1-phosphonooxy-3-tetradecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C35H67O8P/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(37)43-33(32-42-44(38,39)40)31-41-34(36)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,33H,3-15,18-32H2,1-2H3,(H2,38,39,40)/b17-16-/t33-/m1/s1 |
InChI Key |
IZDWXHIHOWRUTO-NTEJXHNLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



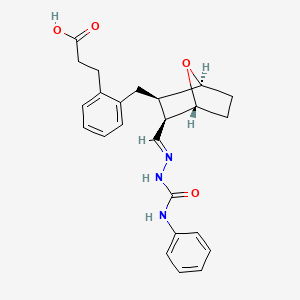
![N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine](/img/structure/B1242347.png)
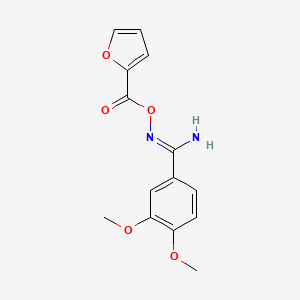
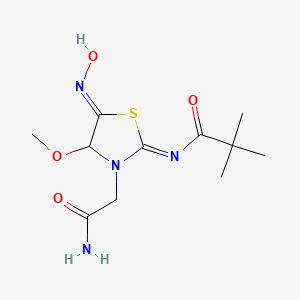

![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)

![N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide](/img/structure/B1242358.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)

![2-[[1-[[3-[2-aminopropanoyl(methyl)amino]-1-[[(Z)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1242363.png)

